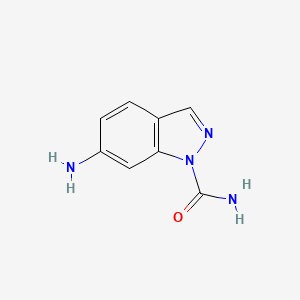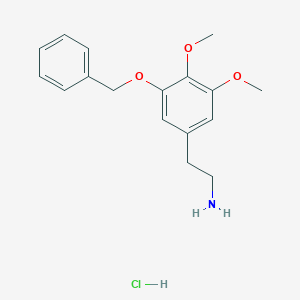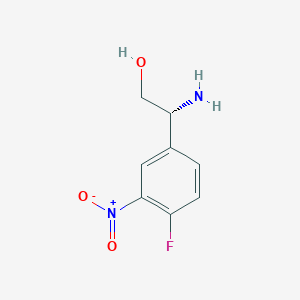
(r)-2-Amino-2-(4-fluoro-3-nitrophenyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Amino-2-(4-fluoro-3-nitrophenyl)ethan-1-ol is a chiral compound with significant potential in various scientific fields. The compound features a fluoro and nitro group attached to a phenyl ring, which is further connected to an aminoethanol moiety. This unique structure imparts specific chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(4-fluoro-3-nitrophenyl)ethan-1-ol typically involves the following steps:
Nitration: The starting material, 4-fluoroaniline, undergoes nitration to introduce the nitro group at the meta position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Amination: The resulting compound is subjected to amination with an appropriate reagent to introduce the aminoethanol moiety.
Industrial Production Methods
Industrial production of ®-2-Amino-2-(4-fluoro-3-nitrophenyl)ethan-1-ol may involve large-scale nitration and reduction processes, followed by purification steps such as recrystallization or chromatography to obtain the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The amino group can be oxidized to form corresponding oxides or imines.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The fluoro group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon or reagents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of oxides or imines.
Reduction: Conversion to amino derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-2-Amino-2-(4-fluoro-3-nitrophenyl)ethan-1-ol is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. Its chiral nature makes it a valuable tool for studying enantioselective processes.
Medicine
In medicine, ®-2-Amino-2-(4-fluoro-3-nitrophenyl)ethan-1-ol is investigated for its potential therapeutic applications, particularly in targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the synthesis of pharmaceuticals and agrochemicals. Its unique properties make it a valuable intermediate in various production processes.
Mechanism of Action
The mechanism of action of ®-2-Amino-2-(4-fluoro-3-nitrophenyl)ethan-1-ol involves its interaction with specific molecular targets. The amino and fluoro groups can form hydrogen bonds and electrostatic interactions with target proteins, influencing their activity. The nitro group may also participate in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- ®-2-Amino-2-(4-chloro-3-nitrophenyl)ethan-1-ol
- ®-2-Amino-2-(4-bromo-3-nitrophenyl)ethan-1-ol
- ®-2-Amino-2-(4-iodo-3-nitrophenyl)ethan-1-ol
Uniqueness
Compared to its analogs, ®-2-Amino-2-(4-fluoro-3-nitrophenyl)ethan-1-ol exhibits unique properties due to the presence of the fluoro group. This group imparts specific electronic and steric effects, influencing the compound’s reactivity and interactions with biological targets.
Properties
Molecular Formula |
C8H9FN2O3 |
|---|---|
Molecular Weight |
200.17 g/mol |
IUPAC Name |
(2R)-2-amino-2-(4-fluoro-3-nitrophenyl)ethanol |
InChI |
InChI=1S/C8H9FN2O3/c9-6-2-1-5(7(10)4-12)3-8(6)11(13)14/h1-3,7,12H,4,10H2/t7-/m0/s1 |
InChI Key |
PPUQYNNVAUIWPF-ZETCQYMHSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1[C@H](CO)N)[N+](=O)[O-])F |
Canonical SMILES |
C1=CC(=C(C=C1C(CO)N)[N+](=O)[O-])F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




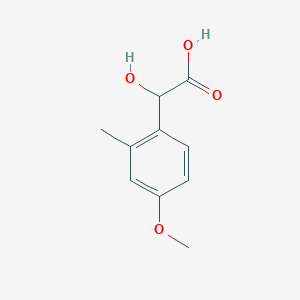
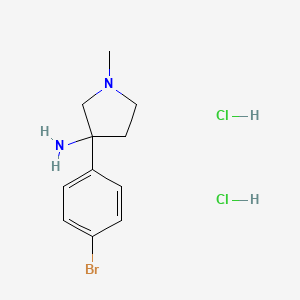
![O-[2-(3-Methoxyphenyl)ethyl]hydroxylamine](/img/structure/B13596876.png)


![3-Oxo-1-[3-(trifluoromethoxy)phenyl]cyc lobutanecarbonitrile](/img/structure/B13596879.png)



